molecular formula C20H24N2O4S B2705213 (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2035001-19-3

(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2705213
CAS No.: 2035001-19-3
M. Wt: 388.48
InChI Key: BKYCHWQTQVPOEV-JLHYYAGUSA-N
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Description

(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing structures similar to the one you've mentioned are synthesized for their potential biological activities. For instance, a series of compounds with 1,3,4-oxadiazole and piperidinylsulfonyl motifs have been synthesized and evaluated against specific enzymes. Such studies typically involve detailed synthesis procedures followed by biological evaluation against target enzymes or for potential therapeutic effects. The aim is to discover new compounds with significant biological or pharmacological activities (Khalid et al., 2016).

Green Metric Evaluation

In the context of green chemistry, modifications to the synthesis of related compounds, such as derivatives of pyridine, are reported to evaluate their environmental impact. These studies focus on optimizing synthesis routes to reduce waste and improve efficiency, which is crucial for sustainable chemical research (Gilbile et al., 2017).

Antioxidant Applications

Research into analogs of dimethylpyridines and related structures includes investigating their potential as multifunctional antioxidants. These studies aim to understand how such compounds can mitigate oxidative stress, offering insights into their applications in preventing age-related diseases (Jin et al., 2010).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and interactions of sulfonyl-substituted compounds provide insights into their potential applications. For example, crystal structure analysis helps in understanding the molecular configurations and interactions critical for their biological or chemical activity (Naveen et al., 2015).

Properties

IUPAC Name

1,6-dimethyl-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-14-19(15-20(23)21(16)2)26-18-8-11-22(12-9-18)27(24,25)13-10-17-6-4-3-5-7-17/h3-7,10,13-15,18H,8-9,11-12H2,1-2H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYCHWQTQVPOEV-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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